molecular formula C7H13ClN4 B2414629 [(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride CAS No. 2169998-45-0

[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride

カタログ番号: B2414629
CAS番号: 2169998-45-0
分子量: 188.66 g/mol
InChIキー: WPIKAXRMJPDBEO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride is a useful research compound. Its molecular formula is C7H13ClN4 and its molecular weight is 188.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

2169998-45-0

分子式

C7H13ClN4

分子量

188.66 g/mol

IUPAC名

(3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H12N4.ClH/c1-5-9-10-7-2-6(3-8)4-11(5)7;/h6H,2-4,8H2,1H3;1H

InChIキー

WPIKAXRMJPDBEO-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1CC(C2)CN.Cl.Cl

正規SMILES

CC1=NN=C2N1CC(C2)CN.Cl

溶解性

not available

製品の起源

United States

生物活性

[(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride is a compound with significant potential in pharmacology due to its structural characteristics and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H12N4·2HCl
  • Molecular Weight : 202.11 g/mol
  • CAS Number : 2169998-45-0

Research indicates that compounds related to pyrrolo[2,1-c][1,2,4]triazole structures may act as inhibitors of necroptosis—a form of programmed cell death implicated in various diseases including cancer and neurodegenerative disorders. The compound's ability to inhibit receptor-interacting protein kinase 1 (RIPK1) has been highlighted as a key mechanism in its biological activity.

1. Necroptosis Inhibition

A study reported that derivatives of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole exhibited potent necroptosis inhibition. The representative compound demonstrated significant anti-necroptotic activity in both human and mouse cellular assays and effectively inhibited RIPK1 activity. This suggests that [(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride could be a promising lead for developing necroptosis inhibitors for therapeutic use in inflammatory diseases and cancers .

2. Anticancer Activity

The compound shows potential anticancer properties. Research on related triazole compounds indicates effective cytotoxicity against various cancer cell lines. For instance:

  • MCF7 (breast cancer) : IC50 values indicating effective growth inhibition.
  • NCI-H460 (lung cancer) : Significant cytotoxicity observed.

The structure–activity relationship (SAR) studies suggest that modifications to the triazole structure can enhance anticancer efficacy .

Data Table: Biological Activity Overview

Activity Type Cell Line IC50 (µM) Reference
Necroptosis InhibitionHuman CellsNot specified
Anticancer ActivityMCF73.79
NCI-H46042.30

Case Study 1: Necroptosis Inhibition

A study demonstrated that the compound effectively binds to the allosteric site of RIPK1, inhibiting its function and thereby preventing necroptosis in cellular models. This was validated through both in vitro assays and in vivo pharmacokinetic studies .

Case Study 2: Anticancer Efficacy

In another study focusing on triazole derivatives, the compound exhibited significant cytotoxic effects across multiple cancer cell lines. The findings suggest that structural modifications can lead to improved potency against specific cancer types .

科学的研究の応用

Pharmacological Applications

1.1 Anticancer Activity
Research indicates that derivatives of the pyrrolo[2,1-c][1,2,4]triazole scaffold exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been investigated for their ability to inhibit specific kinases associated with cancer progression. A notable example includes the development of compounds that selectively inhibit c-Met kinases, which are implicated in various cancers such as non-small cell lung cancer and renal cell carcinoma .

1.2 Anti-inflammatory Properties
Compounds containing the pyrrolo[2,1-c][1,2,4]triazole framework have also been explored for their anti-inflammatory effects. Studies suggest that these compounds can modulate inflammatory pathways and may serve as potential treatments for inflammatory diseases .

1.3 Neuroprotective Effects
There is emerging evidence supporting the neuroprotective properties of pyrrolo[2,1-c][1,2,4]triazole derivatives. These compounds have shown promise in preclinical studies for conditions such as Huntington's disease and other neurodegenerative disorders by modulating neuroinflammatory responses and protecting neuronal cells from damage .

Synthesis and Derivatives

The synthesis of [(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride typically involves multi-step chemical reactions that yield various derivatives with modified biological activities. The ability to alter substituents at specific positions on the triazole ring allows for the exploration of structure-activity relationships (SAR), leading to the identification of more potent analogs .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing [(3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine dihydrochloride?

  • Methodological Answer : The synthesis typically involves cyclization of aminoazole precursors, followed by functionalization of the pyrrolo-triazole core. For example, diazotization of aminoazoles (e.g., 3-methyl-1H-pyrazole derivatives) and subsequent coupling with nitrile-containing reagents can yield the triazole ring . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical to improve yield. Post-synthesis, the amine group is protonated using HCl to form the dihydrochloride salt, enhancing solubility and stability .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer : Structural elucidation relies on spectroscopic techniques:

  • 1H/13C NMR : Assigns proton and carbon environments in the pyrrolo-triazole core and methylamine side chain.
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography (if applicable): Provides absolute stereochemical configuration .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Methodological Answer : Common assays include:

  • Enzyme Inhibition : Test against target enzymes (e.g., necroptosis-related kinases) using fluorescence-based or radiometric assays.
  • Cell Viability Assays : Evaluate cytotoxicity in relevant cell lines (e.g., HT-29 for necroptosis inhibition studies) .
  • Solubility and Stability : Assess pharmacokinetic properties via HPLC under physiological pH conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s activity?

  • Methodological Answer :

  • Core Modifications : Introduce substituents (e.g., halogens, methyl groups) at the 3-methyl position of the pyrrolo-triazole to modulate steric and electronic effects .
  • Side-Chain Variations : Replace the methylamine group with bulkier amines (e.g., cyclopropylamine) to enhance binding affinity.
  • Salt Form Comparison : Compare dihydrochloride with other salts (e.g., citrate, sulfate) to balance solubility and membrane permeability .
  • Data Analysis : Use multivariate regression models to correlate substituent properties (logP, polar surface area) with activity .

Q. What computational tools predict drug-likeness and target engagement?

  • Methodological Answer :

  • SwissADME : Predicts physicochemical properties (e.g., logP, topological polar surface area) and evaluates compliance with Lipinski’s Rule of Five .
  • Molecular Docking : Simulate binding modes with target proteins (e.g., RIPK1 for necroptosis inhibition) using AutoDock Vina or Schrödinger Suite. Validate docking poses with molecular dynamics simulations .
  • ADMET Prediction : Tools like pkCSM estimate absorption, distribution, and toxicity profiles .

Q. How to resolve discrepancies in biological activity across experimental models?

  • Methodological Answer :

  • Model Selection : Compare activity in primary cells versus immortalized cell lines to assess translational relevance .
  • Off-Target Screening : Use proteome-wide affinity assays (e.g., thermal shift assays) to identify unintended targets.
  • Dose-Response Analysis : Perform IC50/EC50 comparisons under standardized conditions (e.g., serum concentration, incubation time) .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., azolo-triazines) to identify conserved activity trends .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。